molecular formula C12H11N3O2 B6636338 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea

1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea

Cat. No. B6636338
M. Wt: 229.23 g/mol
InChI Key: VEODTYBWSPDUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea, also known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the areas of cancer treatment and neurodegenerative diseases. In

Scientific Research Applications

1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea has also been studied for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea involves the inhibition of the enzyme PDK1 (3-phosphoinositide-dependent protein kinase 1). PDK1 is a key regulator of various cellular processes such as cell growth, survival, and metabolism. By inhibiting PDK1, 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea disrupts the signaling pathways that are essential for cancer cell growth and proliferation. In neurodegenerative diseases, 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea has been shown to protect against neuronal cell death by activating the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea has been shown to induce cell cycle arrest and apoptosis. It also inhibits the activation of the PI3K/Akt/mTOR pathway, which is essential for cancer cell survival. In neurodegenerative diseases, 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea has been shown to protect against neuronal cell death and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea in lab experiments is its specificity towards PDK1. This allows for targeted inhibition of the enzyme and reduces the potential for off-target effects. However, one of the limitations of using 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea is its solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea. One area of interest is the development of more potent and selective inhibitors of PDK1. Another area of interest is the study of 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea in combination with other therapeutic agents to enhance its anticancer and neuroprotective effects. Additionally, the potential use of 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea as a diagnostic tool for various diseases is an area of ongoing research.
Conclusion
1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea, also known as 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea, is a small molecule inhibitor that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer treatment and neurodegenerative diseases make it an area of ongoing research. The specific inhibition of PDK1 by 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea allows for targeted inhibition of the enzyme and reduces the potential for off-target effects. While its solubility in aqueous solutions is a limitation, the development of more potent and selective inhibitors of PDK1 and the study of 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea in combination with other therapeutic agents are areas of interest for future research.

Synthesis Methods

The synthesis of 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea involves the reaction of 3-hydroxybenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder.

properties

IUPAC Name

1-(3-hydroxyphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-5-1-3-9(7-11)14-12(17)15-10-4-2-6-13-8-10/h1-8,16H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEODTYBWSPDUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea

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